molecular formula C48H94N22O11 B12366680 S6K Substrate

S6K Substrate

Cat. No.: B12366680
M. Wt: 1155.4 g/mol
InChI Key: ZEWMGFRMZSJVJX-AGQURRGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The S6K Substrate is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of the this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is typically lyophilized to ensure stability and ease of storage .

Chemical Reactions Analysis

Types of Reactions

The S6K Substrate undergoes phosphorylation reactions, where specific serine or threonine residues are phosphorylated by protein kinases. This modification is crucial for the substrate’s role in signal transduction pathways .

Common Reagents and Conditions

Major Products

The primary product of these reactions is the phosphorylated form of the this compound, which can then participate in various cellular processes .

Properties

Molecular Formula

C48H94N22O11

Molecular Weight

1155.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C48H94N22O11/c1-25(2)22-33(41(77)63-27(5)36(72)70-35(24-71)43(79)69-34(23-26(3)4)42(78)67-32(44(80)81)16-11-21-62-48(57)58)68-40(76)31(15-10-20-61-47(55)56)66-39(75)30(14-9-19-60-46(53)54)65-38(74)29(13-8-18-59-45(51)52)64-37(73)28(50)12-6-7-17-49/h25-35,71H,6-24,49-50H2,1-5H3,(H,63,77)(H,64,73)(H,65,74)(H,66,75)(H,67,78)(H,68,76)(H,69,79)(H,70,72)(H,80,81)(H4,51,52,59)(H4,53,54,60)(H4,55,56,61)(H4,57,58,62)/t27-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

ZEWMGFRMZSJVJX-AGQURRGHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.